Taste Phenotype: Tasteless Mogroside III A1 Enables Bitter-Blocking Without Sweetness
Mogroside III (the parent triglycoside class to which Mogroside III A1 belongs) is established as tasteless, in direct contrast to Mogroside V, Mogroside IV, and siamenoside I, which are intensely sweet [1][2]. A patent specifically reports that Mogroside III effectively blocks bitter tastes and can be used at concentrations far exceeding those of Mogroside V without imparting any sweetening effect [2]. The structure-taste relationship has been attributed to the number of glucose residues: triglycosides (3 glucose units) are tasteless, whereas pentaglycosides like Mogroside V (5 glucose units) exhibit sweetness 250–425 times that of sucrose [1][3].
| Evidence Dimension | Taste phenotype and sweetening potency |
|---|---|
| Target Compound Data | Mogroside III (triglycoside, includes Mogroside III A1): Tasteless [1]; Effective bitter-blocker without sweet side effect [2] |
| Comparator Or Baseline | Mogroside V: Sweet, 250–425× sucrose [3]. Mogroside IV: Sweet, 233–392× sucrose [3]. Siamenoside I: Sweet, 465–563× sucrose [3]. Mogroside IIE: Bitter [1]. |
| Quantified Difference | Qualitative categorical difference: tasteless vs. sweet (250–563× sucrose) vs. bitter. Mogroside III A1 is the only tasteless mogroside with demonstrated bitter-blocking functionality [2]. |
| Conditions | Structural determination by NMR; taste evaluation by sensory panel; sweetness relative to 5% sucrose solution at 0.01% concentration [3]. |
Why This Matters
Procurement of Mogroside III A1 over Mogroside V is essential when the research or formulation goal is bitter-masking or non-sweet functional delivery, as Mogroside V's intense sweetness would confound sensory endpoints.
- [1] Matsumoto K, Kasai R, Ohtani K, Tanaka O. Minor cucurbitane-glycosides from fruits of Siraitia grosvenori (Cucurbitaceae). Chem Pharm Bull. 1990;38(7):2030-2032. View Source
- [2] US Patent US20120232166A1. Masking Bitter Flavors. Filed 2010; Published 2012. View Source
- [3] Kathuria D, Gautam S, Thakur A, Sharma P, Mani A, Jaiswal N, Kumar D, Kumar S. Monk fruit (Siraitia grosvenorii): An emerging natural low-calorie sugar substitute. ResearchGate. 2020. View Source
